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Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

Cat. No.: B098194 Get Quote

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzamide: Synthesis,

Characterization, and Potential Applications

Abstract
This technical guide provides a comprehensive scientific overview of 4-amino-N-
cyclohexylbenzamide (CAS No. 17675-42-2), a substituted benzamide with potential

applications in medicinal chemistry and materials science. This document delves into its core

chemical structure, physicochemical properties, and detailed synthetic methodologies,

including a step-by-step laboratory protocol. We explore the principles of its structural

elucidation through spectroscopic analysis and discuss the broader biological context of N-

substituted benzamides, highlighting potential avenues for future research. This guide is

intended for researchers, chemists, and drug development professionals seeking a

foundational understanding of this compound.

Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological

activities, including antitumor, anti-inflammatory, and antimicrobial properties. The N-substituted

benzamides, in particular, have been a focal point of drug discovery, with modifications on the

amide nitrogen allowing for fine-tuning of pharmacological profiles. For instance, several N-

substituted benzamide derivatives have been investigated as potent histone deacetylase

(HDAC) inhibitors for cancer therapy.[1]
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4-amino-N-cyclohexylbenzamide belongs to this versatile class of molecules. It incorporates

three key structural motifs: a para-substituted aminophenyl ring, a central amide linkage, and a

saturated cyclohexyl group. The primary amino group offers a site for further derivatization,

while the cyclohexyl moiety imparts significant lipophilicity, which can critically influence the

compound's pharmacokinetic properties, such as membrane permeability and metabolic

stability. Understanding the synthesis and chemical behavior of this molecule is a crucial first

step toward exploring its potential as a drug candidate or a functional building block in organic

synthesis.

Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and associated properties.

4-amino-N-cyclohexylbenzamide is an organic molecule with the molecular formula

C₁₃H₁₈N₂O.[2] Its structure consists of a benzamide core where the amide nitrogen is

substituted with a cyclohexyl group, and the benzene ring is substituted with an amino group at

the para-position.

Caption: Chemical structure of 4-amino-N-cyclohexylbenzamide.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name
4-amino-N-
cyclohexylbenzamide

[2]

CAS Number 17675-42-2 [2][3]

Molecular Formula C₁₃H₁₈N₂O [2]

Molecular Weight 218.29 g/mol [2]

Canonical SMILES
C1CCC(CC1)NC(=O)C2=CC=

C(C=C2)N
[2]

InChIKey
KAESCVXWIWIQKP-

UHFFFAOYSA-N
[2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 2 [2]

Rotatable Bonds 2 [2]

Topological Polar Surface Area 55.1 Å² [2]

| XLogP3 | 2.3 |[2] |

Synthesis and Mechanistic Considerations
The construction of the amide bond is the central transformation in the synthesis of 4-amino-N-
cyclohexylbenzamide. The most direct and widely practiced method for this is the coupling of

a carboxylic acid (or its activated form) with an amine.[4]

Primary Synthetic Route: Amide Coupling
The preferred synthesis involves the reaction between an activated derivative of 4-

aminobenzoic acid and cyclohexylamine. A common and efficient laboratory-scale method is

the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.[5]

Mechanism Rationale: The synthesis begins with the activation of the carboxylic acid of 4-

nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This
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step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group;

converting it to an acyl chloride creates a highly reactive electrophile. The subsequent

nucleophilic acyl substitution by cyclohexylamine proceeds rapidly. A base, such as pyridine or

triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Finally, the nitro group is reduced to the primary amine. This is typically achieved using a

reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). The nitro group

serves as a protecting group for the amine, preventing it from reacting with the acyl chloride

intermediate.

4-Nitrobenzoic Acid
+ Thionyl Chloride (SOCl₂)

Step 1: Acyl Chloride Formation
(Activation of Carboxylic Acid)

4-Nitrobenzoyl Chloride

Step 2: Amide Coupling
+ Cyclohexylamine

+ Base (e.g., Pyridine)

N-cyclohexyl-4-nitrobenzamide

Step 3: Nitro Group Reduction
+ Reducing Agent (e.g., SnCl₂/HCl)

4-amino-N-cyclohexylbenzamide
(Final Product)
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Caption: General workflow for the synthesis of 4-amino-N-cyclohexylbenzamide.

Detailed Experimental Protocol
This protocol is a representative method adapted from standard procedures for N-substituted

benzamide synthesis and should be performed with appropriate safety precautions in a fume

hood.[6]

Materials:

4-Nitrobenzoic acid

Thionyl chloride (SOCl₂)

Cyclohexylamine

Pyridine

Dichloromethane (DCM), anhydrous

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)

Sodium bicarbonate (NaHCO₃) solution, saturated

Sodium sulfate (Na₂SO₄), anhydrous

Ethanol

Procedure:

Formation of 4-Nitrobenzoyl Chloride: In a round-bottom flask under an inert atmosphere (N₂

or Ar), add 4-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (2.0 eq) dropwise at 0

°C. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The

reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl

chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is typically a

solid and can be used directly in the next step.

Amide Coupling: Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM. In a

separate flask, dissolve cyclohexylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous

stirring.

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for

4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion,

wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

Isolation of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield crude N-cyclohexyl-4-nitrobenzamide, which

can be purified by recrystallization from ethanol.

Nitro Group Reduction: Dissolve the purified N-cyclohexyl-4-nitrobenzamide in ethanol. Add

SnCl₂·2H₂O (3-4 eq) and concentrated HCl. Heat the mixture to reflux for 3-5 hours until the

starting material is consumed (monitored by TLC).

Final Product Isolation: Cool the reaction mixture and neutralize carefully with a saturated

NaHCO₃ solution until the pH is basic (~8-9). Extract the aqueous layer multiple times with

ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate under reduced pressure. The resulting crude product can be purified by

column chromatography on silica gel to afford pure 4-amino-N-cyclohexylbenzamide.

Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized 4-amino-N-cyclohexylbenzamide is confirmed using a

combination of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR

(Infrared) spectroscopy, and MS (Mass Spectrometry).[7]

Table 2: Expected Spectroscopic Data for 4-amino-N-cyclohexylbenzamide
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Technique Expected Features Rationale

¹H NMR

δ 7.5-7.7 (d, 2H), 6.5-6.7 (d,
2H), ~5.8 (br s, 1H, NH-
amide), ~4.0 (br s, 2H, NH₂-
amino), 3.7-3.9 (m, 1H, CH-
cyclohexyl), 1.0-2.0 (m,
10H, CH₂-cyclohexyl)

The aromatic protons will
appear as two distinct
doublets due to para-
substitution. The amide
and amine protons are
exchangeable and may
appear as broad singlets.
The cyclohexyl protons
will show complex
multiplets in the aliphatic
region.[8][9]

¹³C NMR

δ ~167 (C=O), δ 150-155 (C-

NH₂), δ 128-130 (aromatic

CH), δ 118-125 (aromatic C-

C=O), δ 112-115 (aromatic

CH), δ ~49 (CH-cyclohexyl), δ

25-34 (CH₂-cyclohexyl)

The carbonyl carbon is the

most deshielded. The aromatic

carbons show distinct signals,

with the carbon attached to the

amino group being significantly

shielded. The cyclohexyl

carbons appear in the aliphatic

region.[9]

IR (cm⁻¹)

3400-3200 (N-H stretch, two

bands for primary amine),

~3300 (N-H stretch, amide),

~1630 (C=O stretch, amide I),

~1540 (N-H bend, amide II),

~1600 & ~1500 (C=C aromatic

stretch)

The N-H stretching region will

be prominent. The amide

carbonyl (Amide I band) is a

strong, characteristic

absorption. The Amide II band

arises from N-H bending and

C-N stretching.[10]

| MS (ESI+) | m/z 219.15 [M+H]⁺, 241.13 [M+Na]⁺ | The mass spectrum will show a prominent

peak for the protonated molecule [M+H]⁺. The exact mass can be used to confirm the

molecular formula.[8] |

Potential Applications and Biological Context
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While specific biological studies on 4-amino-N-cyclohexylbenzamide are limited in publicly

available literature, the broader class of molecules provides a strong rationale for its

investigation in drug discovery.

Anticancer Activity: Many N-substituted benzamides have been synthesized and evaluated

as antitumor agents.[1] A notable example is Entinostat (MS-275), an HDAC inhibitor. The

structural features of 4-amino-N-cyclohexylbenzamide make it a candidate for screening

against various cancer cell lines. The primary amine could also serve as a handle to link it to

other pharmacophores.[11]

Antimicrobial Agents: Derivatives of 4-aminobenzoic acid (PABA), a precursor to folic acid in

bacteria, have been explored as antimicrobial agents.[12] Chemical modification of the PABA

structure can lead to compounds that interfere with microbial metabolic pathways.

Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors.

The specific combination of the aminophenyl group and the lipophilic cyclohexyl ring could

confer affinity for specific biological targets.

Given the lack of specific data, a logical first step for investigation would be a systematic in-

vitro screening process.
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Caption: A generalized workflow for the initial in-vitro evaluation of 4-amino-N-
cyclohexylbenzamide.[13]

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-amino-N-cyclohexylbenzamide presents several hazards. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement

|

| Warning | H302: Harmful if swallowed.[2] | | | | H315: Causes skin irritation.[2] | | | | H319:
Causes serious eye irritation.[2] | | | | H335: May cause respiratory irritation.[2] |

Conclusion
4-amino-N-cyclohexylbenzamide is a well-defined chemical entity with accessible synthetic

routes grounded in fundamental organic chemistry principles. Its structure combines features

common to many biologically active molecules, making it a compound of interest for further

investigation in medicinal chemistry. This guide has provided the foundational knowledge

required for its synthesis, characterization, and handling, offering a platform from which

researchers can launch more detailed studies into its potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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